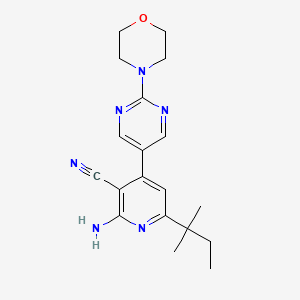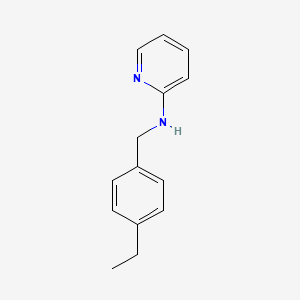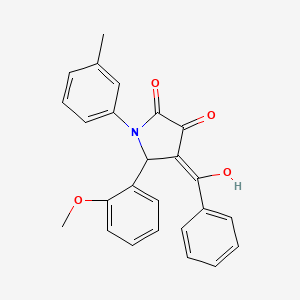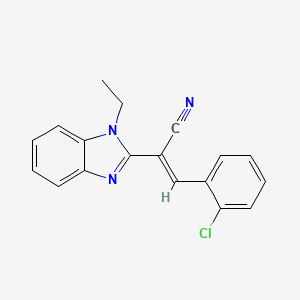
2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile, also known as DPM-1001, is a potent and selective inhibitor of the protein kinase C (PKC) isoform epsilon. It has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.
作用机制
2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile selectively inhibits the PKC isoform epsilon, which plays a critical role in cell proliferation, differentiation, and survival. PKC epsilon is overexpressed in many types of cancer cells and is associated with poor prognosis and resistance to chemotherapy and radiation therapy. By inhibiting PKC epsilon, this compound can induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in cancer, cardiovascular diseases, and neurological disorders. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its cardioprotective and neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile for lab experiments is its high selectivity and potency for PKC epsilon, which allows for specific targeting of this isoform without affecting other PKC isoforms or related kinases. This makes it a valuable tool for studying the role of PKC epsilon in various biological processes and diseases. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research on 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile, including:
1. Further studies on the mechanisms of action of this compound in cancer, cardiovascular diseases, and neurological disorders, including the identification of downstream targets and signaling pathways.
2. Development of more potent and selective inhibitors of PKC epsilon based on the structure of this compound.
3. Evaluation of the safety and efficacy of this compound in clinical trials for various indications, including cancer, heart failure, and stroke.
4. Investigation of the potential use of this compound as a diagnostic or prognostic marker for cancer and other diseases.
5. Exploration of the potential use of this compound in combination with other therapies, such as chemotherapy, radiation therapy, and immunotherapy, for enhanced efficacy and reduced toxicity.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. Its selective inhibition of PKC epsilon makes it a valuable tool for studying the role of this isoform in various biological processes and diseases. Further research is needed to fully elucidate its mechanisms of action and evaluate its safety and efficacy in clinical trials.
合成方法
The synthesis of 2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile involves a multi-step process, starting with the reaction of 2-amino-4-chloro-6-(1,1-dimethylpropyl)pyrimidine with morpholine to form 2-morpholin-4-yl-4-chloro-6-(1,1-dimethylpropyl)pyrimidine. This intermediate is then reacted with 2-cyano-3,4-dihydroisoquinoline in the presence of a palladium catalyst to yield this compound.
科学研究应用
2-amino-6-(1,1-dimethylpropyl)-4-(2-morpholin-4-ylpyrimidin-5-yl)nicotinonitrile has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure, and to improve neurological function in animal models of stroke and traumatic brain injury.
属性
IUPAC Name |
2-amino-6-(2-methylbutan-2-yl)-4-(2-morpholin-4-ylpyrimidin-5-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-4-19(2,3)16-9-14(15(10-20)17(21)24-16)13-11-22-18(23-12-13)25-5-7-26-8-6-25/h9,11-12H,4-8H2,1-3H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFGKHIWPJWVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NC(=C(C(=C1)C2=CN=C(N=C2)N3CCOCC3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5297605.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5297618.png)
![N-methyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidine-3-carboxamide](/img/structure/B5297626.png)
![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5297634.png)

![N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5297642.png)
![1-(1-adamantyl)-3-[4-(allyloxy)phenyl]-2-propen-1-one](/img/structure/B5297646.png)
![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5297649.png)


![4-[(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B5297678.png)

![7-(3,5-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5297694.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5297706.png)